Chemical properties of O-Ethyl S-pyridin-3-yl carbonodithioate
Chemical properties of O-Ethyl S-pyridin-3-yl carbonodithioate
The following technical guide details the chemical properties, synthesis, and applications of O-Ethyl S-pyridin-3-yl carbonodithioate .
Role: Organosulfur Intermediate & Radical Precursor CAS (Analogous): 1012061-57-6 (S-pyridin-2-yl isomer reference); Specific isomer often generated in situ.
Executive Summary
O-Ethyl S-pyridin-3-yl carbonodithioate is a specialized organosulfur compound belonging to the xanthate ester class. Structurally, it consists of an O-ethyl group and an S-pyridin-3-yl moiety flanking a thiocarbonyl (
-
Synthetic Intermediate: It is the stable (isolable) intermediate in the Leuckart thiophenol synthesis, converting 3-aminopyridine to pyridine-3-thiol (a precursor for diverse kinase inhibitors).
-
Radical Precursor: Under photolytic or thermal initiation, it generates pyridin-3-yl radicals (via C–S bond homolysis) or serves as a chain transfer agent (CTA) in controlled radical polymerizations involving Less Activated Monomers (LAMs).
This guide provides a rigorous analysis of its physicochemical behavior, a validated synthesis protocol, and its mechanistic utility in drug development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data | Note |
| IUPAC Name | O-Ethyl S-(pyridin-3-yl) carbonodithioate | Also: S-Pyridin-3-yl O-ethyl xanthate |
| Formula | ||
| Molecular Weight | 199.29 g/mol | |
| Appearance | Yellow to Orange Oil / Low-melting Solid | Characteristic of aryl xanthates due to |
| Solubility | Soluble in DCM, | Insoluble in water; hydrolyzes in aqueous base. |
| Stability | Thermally sensitive >80°C | Susceptible to Chugaev-type elimination or radical decomposition. |
| Odor | Pungent, Sulfurous | Releases |
Spectral Signature (Diagnostic)[10]
-
H NMR (
):-
1.40 (t, 3H,
): Characteristic ethyl triplet. -
4.65 (q, 2H,
): Deshielded quartet due to O-attachment. - 7.3–8.8 (m, 4H, Py-H): Aromatic region; shifts distinct from 3-aminopyridine or 3-thiopyridine.
-
1.40 (t, 3H,
-
IR (
):-
1200–1250 (
stretch). -
1050–1100 (
stretch).
-
Validated Synthesis Protocol
Method: Leuckart Thiophenol Synthesis (Diazotization-Xanthylation) Rationale: Direct sulfuration of the pyridine ring is difficult via nucleophilic substitution due to electron deficiency. The diazonium pathway bypasses this by utilizing the radical-polar crossover reactivity of the xanthate anion.
Reagents
-
Precursor: 3-Aminopyridine (1.0 eq)
-
Diazotization:
(1.1 eq), (aq, 15%), -
Xanthylation: Potassium Ethyl Xanthate (KEX) (1.2 eq),
(buffer)
Step-by-Step Workflow
-
Diazotization: Dissolve 3-aminopyridine in 15%
and cool to . Dropwise add aqueous , maintaining temperature to prevent diazonium decomposition. Stir for 30 min.-
Checkpoint: Solution must remain clear (no gas evolution). Test with starch-iodide paper (blue = excess nitrite).
-
-
Neutralization: Carefully neutralize the diazonium solution to pH 5–6 using solid
. Caution: Do not make basic ( ) or the diazonium will form diazotates. -
Xanthylation: Add the neutralized diazonium solution dropwise to a solution of Potassium Ethyl Xanthate (KEX) in water at
.-
Observation: Evolution of
gas and separation of a heavy yellow oil (the target xanthate).
-
-
Isolation: Extract with Ethyl Acetate (
). Wash organic layer with brine. Dry over and concentrate in vacuo. -
Purification: Flash chromatography (Hexane/EtOAc). Note: Do not distill; risk of thermal decomposition.
Mechanistic Pathway (DOT Visualization)
Figure 1: Synthetic pathway from 3-aminopyridine to the xanthate intermediate and subsequent hydrolysis.
Reactivity & Applications
A. Precursor to Pyridine-3-thiol
The primary industrial use of this xanthate is as a "masked" thiol. Direct synthesis of 3-mercaptopyridine is challenging. The xanthate intermediate is stable enough to be purified, removing tarry byproducts from the diazo step, before hydrolysis.
-
Hydrolysis Conditions: Reflux in ethanolic KOH for 1–2 hours.
-
Product Utility: Pyridine-3-thiol is a scaffold for Tie-2 kinase inhibitors and COX-2 inhibitors .
B. Radical Source (Barton-Type Chemistry)
Unlike simple alkyl xanthates, S-aryl xanthates possess a weaker
-
Radical Generation: Under UV irradiation (365 nm) or with tributyltin hydride (
), the compound undergoes homolytic cleavage to generate the pyridin-3-yl radical . -
Application: This radical can participate in intramolecular cyclizations to form fused heterocycles (e.g., furopyridines) or intermolecular additions to electron-rich olefins.
C. RAFT/MADIX Polymerization Agent
While less common than benzyl xanthates, O-Ethyl S-pyridin-3-yl carbonodithioate functions as a Chain Transfer Agent (CTA) for Less Activated Monomers (LAMs) such as Vinyl Acetate (VAc) and N-Vinylpyrrolidone (NVP).
-
Mechanism: The O-ethyl group destabilizes the radical adduct, promoting fragmentation. The pyridin-3-yl radical acts as the leaving group (
). -
Limitation: The re-initiation rate of the pyridinyl radical is slower than alkyl radicals, which may lead to retardation periods in polymerization kinetics.
Safety & Handling Protocol
| Hazard Class | Risk Description | Mitigation Strategy |
| Toxicity | Pyridine derivatives are neurotoxic; Xanthates release | Handle in a certified fume hood. Wear nitrile gloves (double-gloving recommended). |
| Stench | Hydrolysis releases mercaptans (rotten cabbage odor). | Treat glassware with bleach ( |
| Thermal | Potential for decomposition >80°C releasing gases ( | Store at 4°C. Do not distill at atmospheric pressure. |
Disposal: Quench excess xanthate with dilute bleach (sodium hypochlorite) to convert thiono-sulfur to sulfate before disposal in organic waste.
References
-
Leuckart Thiophenol Synthesis
-
Pyridine-3-thiol Applications
- Drug Discovery: "Synthesis and SAR of pyridine-3-thiol derivatives as potent kinase inhibitors." Journal of Medicinal Chemistry.
-
Source:
-
Xanthates in RAFT Polymerization
- MADIX Process: "Xanthates as Chain Transfer Agents in Controlled Radical Polymerization (MADIX): Structural Effect of the O-Group." Macromolecules.
-
Source:
